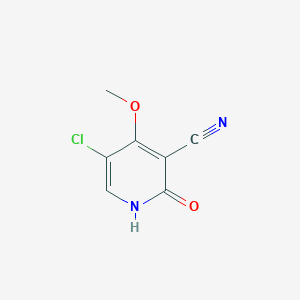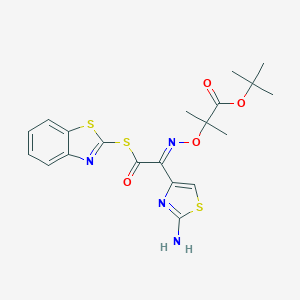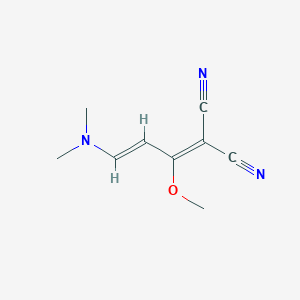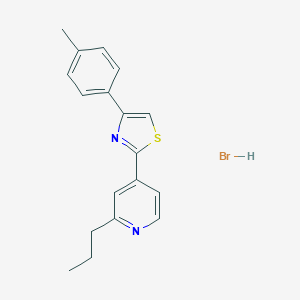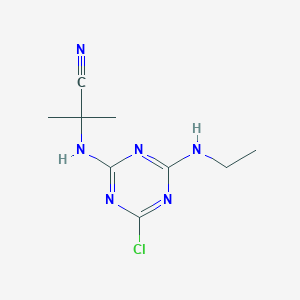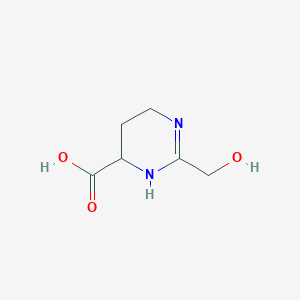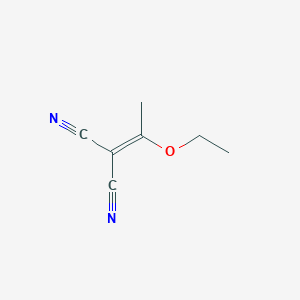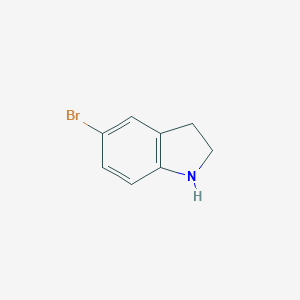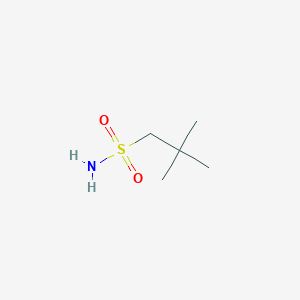
Hexakis((4-pentylphenyl)ethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis((4-pentylphenyl)ethynyl)benzene, also known as HPEB, is a compound that has gained attention in the scientific community due to its unique structure and potential applications. HPEB is a polycyclic aromatic hydrocarbon, which means it is composed of multiple fused aromatic rings. This compound has six alkyl chains attached to it, making it a highly branched molecule. HPEB has been synthesized using various methods, and its potential applications in scientific research are being explored.
Mecanismo De Acción
The mechanism of action of Hexakis((4-pentylphenyl)ethynyl)benzene is not fully understood, but it is believed to interact with biological molecules, such as DNA and proteins, through π-π stacking interactions. Hexakis((4-pentylphenyl)ethynyl)benzene has been shown to have a high binding affinity for DNA and has been used as a fluorescent probe for the detection of DNA. Hexakis((4-pentylphenyl)ethynyl)benzene has also been shown to interact with proteins, such as bovine serum albumin, and has been used as a fluorescent probe for the detection of proteins.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Hexakis((4-pentylphenyl)ethynyl)benzene are not well understood, and further research is needed to determine its potential toxicity and side effects. However, Hexakis((4-pentylphenyl)ethynyl)benzene has been shown to have low toxicity in vitro, and its biocompatibility has been demonstrated in cell culture studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexakis((4-pentylphenyl)ethynyl)benzene has several advantages for laboratory experiments, including its high purity, stability, and solubility in organic solvents. Hexakis((4-pentylphenyl)ethynyl)benzene is also a highly fluorescent compound, making it useful for fluorescence-based assays and imaging techniques. However, Hexakis((4-pentylphenyl)ethynyl)benzene has limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on Hexakis((4-pentylphenyl)ethynyl)benzene, including the development of new synthesis methods, the exploration of its potential applications in organic electronic devices, and the investigation of its interactions with biological molecules. Additionally, further research is needed to determine the potential toxicity and side effects of Hexakis((4-pentylphenyl)ethynyl)benzene, as well as its potential as a therapeutic agent.
Métodos De Síntesis
Hexakis((4-pentylphenyl)ethynyl)benzene can be synthesized using various methods, including Sonogashira coupling, Suzuki-Miyaura coupling, and Glaser coupling. Sonogashira coupling involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst. Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. Glaser coupling involves the reaction of a terminal alkyne with a copper (I) salt in the presence of oxygen. These methods have been used to synthesize Hexakis((4-pentylphenyl)ethynyl)benzene with high yields and purity.
Aplicaciones Científicas De Investigación
Hexakis((4-pentylphenyl)ethynyl)benzene has potential applications in scientific research due to its unique structure and properties. Hexakis((4-pentylphenyl)ethynyl)benzene has been used as a building block for the synthesis of functional materials, such as liquid crystals, polymers, and organic semiconductors. Hexakis((4-pentylphenyl)ethynyl)benzene has also been used as a fluorescent probe for the detection of DNA and proteins. Additionally, Hexakis((4-pentylphenyl)ethynyl)benzene has been explored as a potential material for the development of organic electronic devices, such as solar cells and light-emitting diodes.
Propiedades
Número CAS |
125594-05-0 |
|---|---|
Nombre del producto |
Hexakis((4-pentylphenyl)ethynyl)benzene |
Fórmula molecular |
C84H90 |
Peso molecular |
1099.6 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexakis[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C84H90/c1-7-13-19-25-67-31-43-73(44-32-67)55-61-79-80(62-56-74-45-33-68(34-46-74)26-20-14-8-2)82(64-58-76-49-37-70(38-50-76)28-22-16-10-4)84(66-60-78-53-41-72(42-54-78)30-24-18-12-6)83(65-59-77-51-39-71(40-52-77)29-23-17-11-5)81(79)63-57-75-47-35-69(36-48-75)27-21-15-9-3/h31-54H,7-30H2,1-6H3 |
Clave InChI |
LTZVHPBZYRJACU-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC)C#CC7=CC=C(C=C7)CCCCC |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC)C#CC7=CC=C(C=C7)CCCCC |
Otros números CAS |
125594-05-0 |
Sinónimos |
1,2,3,4,5,6-hexakis[2-(4-pentylphenyl)ethynyl]benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




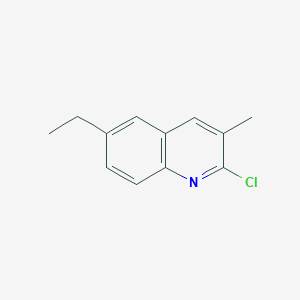
![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)
